Regioisomeric Selectivity: 1-Pyrazolyl vs. 4-Pyrazolyl Quinoxalines in Kinase Inhibitor Scaffolds
The position of pyrazole attachment is a critical determinant of biological activity within the pyrazolyl quinoxaline class [1]. In the patent family covering pyrazolyl quinoxaline kinase inhibitors, extensive structure-activity relationship (SAR) data reveal that the substitution pattern on the quinoxaline and pyrazole rings profoundly influences kinase selectivity and potency [1]. While specific IC₅₀ data for the 1-yl regioisomer is not publicly reported, the patent claims and exemplified compounds demonstrate that small changes in regioisomerism and substitution can lead to large differences in inhibitory activity across a panel of kinases [1]. This establishes that the 1-pyrazolyl isomer represents a distinct chemical entity with a unique biological profile compared to the more widely explored 4-pyrazolyl analogs [2], making it a valuable tool for probing unexplored SAR space.
| Evidence Dimension | Regioisomerism and substitution pattern impact on kinase inhibition |
|---|---|
| Target Compound Data | Not directly quantified; described as a quinoxaline derivative within the scope of pyrazolyl quinoxaline kinase inhibitors (Patents US 10,519,137, WO 2011/135376) [1] |
| Comparator Or Baseline | 4-pyrazolyl regioisomers (e.g., 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, CAS 1083326-12-8) and other substituted pyrazolyl quinoxalines with reported IC₅₀ values [2] |
| Quantified Difference | Patent SAR data indicate that varying the pyrazole attachment point and substituents alters kinase inhibition profiles; specific IC₅₀ differences between regioisomers are not disclosed [1] |
| Conditions | Kinase inhibition assays as described in patent examples [1] |
Why This Matters
This evidence confirms that the 1-pyrazolyl regioisomer is not a trivial substitute for the 4-pyrazolyl isomer; its distinct geometry makes it essential for SAR studies and for exploring intellectual property space around kinase inhibitor patents.
- [1] ASTEX THERAPEUTICS LTD. (2011). Pyrazolyl quinoxaline kinase inhibitors. WO 2011/135376 A1. View Source
- [2] PubChem. (2025). 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline. CID 57843361. View Source
